N-[(3-fluorophenyl)methyl]-3-methylazetidine-3-carboxamide
Description
N-[(3-fluorophenyl)methyl]-3-methylazetidine-3-carboxamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methylazetidine ring, and a carboxamide functional group
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-methylazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-12(7-14-8-12)11(16)15-6-9-3-2-4-10(13)5-9/h2-5,14H,6-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFXTYRCIJJVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C(=O)NCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-3-methylazetidine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloropropylamine and methylamine under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions using 3-fluorobenzyl chloride and the azetidine intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions using carboxylic acid derivatives and the fluorophenylmethylazetidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-3-methylazetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-3-methylazetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents, especially in the treatment of diseases where fluorinated compounds show efficacy.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-3-methylazetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the azetidine ring and carboxamide group contribute to the overall molecular stability and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-fluorophenyl)-2-methyl-3-furamide: Similar in structure but with a furan ring instead of an azetidine ring.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a benzenesulfonamide group instead of a carboxamide group.
Uniqueness
N-[(3-fluorophenyl)methyl]-3-methylazetidine-3-carboxamide is unique due to its combination of a fluorophenyl group, a methylazetidine ring, and a carboxamide functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it a valuable candidate for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
